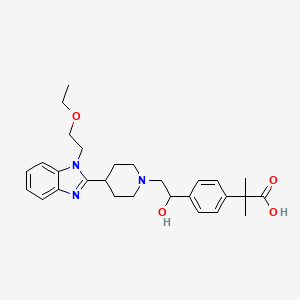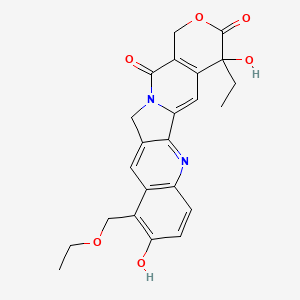
(4S)-10-(EthoxyMethyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4'
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-10-(EthoxyMéthyl)-4-éthyl-4,9-dihydroxy-1H-pyrano[3’,4’] est un composé organique complexe avec une structure unique qui comprend à la fois des groupes pyrano et éthoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Cela inclut souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir que le composé répond aux normes requises pour ses applications prévues .
Analyse Des Réactions Chimiques
Types de réactions
(4S)-10-(EthoxyMéthyl)-4-éthyl-4,9-dihydroxy-1H-pyrano[3’,4’] subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Cette réaction peut éliminer des atomes d'oxygène ou ajouter des atomes d'hydrogène au composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, souvent en utilisant des réactifs et des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures, des pressions et des niveaux de pH contrôlés pour garantir le résultat souhaité .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des groupes hydroxyles supplémentaires, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que les halogénures ou les amines .
Applications de recherche scientifique
(4S)-10-(EthoxyMéthyl)-4-éthyl-4,9-dihydroxy-1H-pyrano[3’,4’] a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques .
Mécanisme d'action
Le mécanisme par lequel (4S)-10-(EthoxyMéthyl)-4-éthyl-4,9-dihydroxy-1H-pyrano[3’,4’] exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure la liaison à des enzymes ou des récepteurs, la modification des voies de signalisation cellulaire et la modulation de l'expression des gènes. Le mécanisme exact peut varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
(4S)-10-(EthoxyMethyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism by which (4S)-10-(EthoxyMethyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’] exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à (4S)-10-(EthoxyMéthyl)-4-éthyl-4,9-dihydroxy-1H-pyrano[3’,4’] comprennent :
- (2R,3R,4S,5S,6R)-2-(hydroxyméthyl)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy]oxane-3,4,5-triol
- (2S,4S,5R)-1-(4-(tert-butyl)-3-méthoxybenzoyl)-4-(éthoxyméthyl)-2-isobutyl-5-(thiazol-4-yl)pyrrolidine-2-acide carboxylique .
Unicité
Ce qui distingue (4S)-10-(EthoxyMéthyl)-4-éthyl-4,9-dihydroxy-1H-pyrano[3’,4’] de ces composés similaires, c'est sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques spécifiques. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
8-(ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-3-23(29)16-8-18-20-12(9-25(18)21(27)15(16)11-31-22(23)28)7-13-14(10-30-4-2)19(26)6-5-17(13)24-20/h5-8,26,29H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDSXDUJVAESAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COCC)O)N=C4C3=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
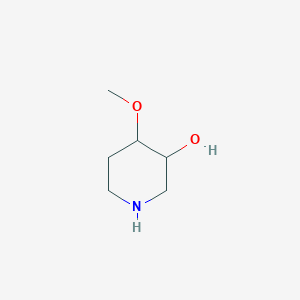
![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)
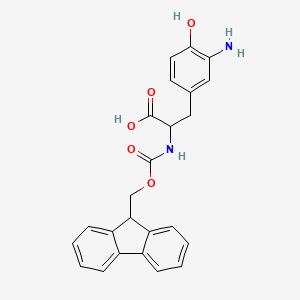
![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)
![[1-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-1-oxopropan-2-yl] acetate](/img/structure/B12288922.png)
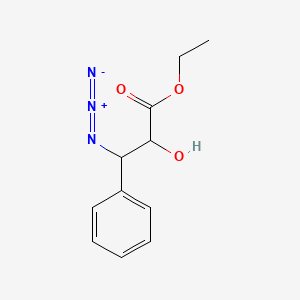
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B12288926.png)
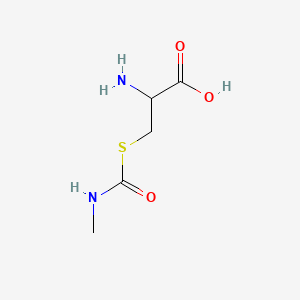
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-](/img/structure/B12288939.png)
![17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12288946.png)
![azanium;bis[[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12288953.png)
![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)
